molecular formula C20H20N6O B257213 N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE

Cat. No.: B257213
M. Wt: 360.4 g/mol
InChI Key: RLFRUSPZTSSSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their biological activity and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyridinyl group. The final step involves the coupling of the imidazole moiety through a propyl linker. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole and benzimidazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridinyl and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[2-(PYRIDIN-2-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE shares similarities with other benzimidazole and imidazole derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. Its ability to interact with multiple targets makes it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C20H20N6O/c27-19(23-10-5-12-25-13-11-21-15-25)14-26-18-8-2-1-6-16(18)24-20(26)17-7-3-4-9-22-17/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,23,27)

InChI Key

RLFRUSPZTSSSRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCCCN3C=CN=C3)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCCCN3C=CN=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.